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Compound of Interest

Compound Name: 8-NH2-ATP

Cat. No.: B11936676

Introduction

8-Amino-adenosine (8-NH2-Ado) is a synthetic nucleoside analogue that, once metabolized in
cells to its active triphosphate form, 8-amino-adenosine triphosphate (8-NH2-ATP), acts as a
potent inhibitor of RNA synthesis.[1][2][3] Its mechanism involves both the competitive inhibition
of ATP-dependent processes and its direct incorporation into hascent RNA chains, often
leading to transcription termination.[3] This unique property makes 8-NH2-ATP a valuable tool
for researchers in molecular biology, drug discovery, and biotechnology.

The primary amino group at the C8 position of the adenine base provides a reactive handle for
post-transcriptional modifications, allowing for the site-specific introduction of fluorescent
labels, cross-linking agents, or other moieties.[4] This document provides detailed protocols for
the enzymatic incorporation of 8-NH2-ATP into RNA using in vitro transcription and outlines key
applications for the resulting modified nucleic acids.

Key Applications

o Studying Transcription Mechanisms: 8-NH2-ATP serves as a competitive inhibitor for ATP,
allowing for the study of ATP-dependent steps in transcription, including the activity of RNA
polymerases and kinases like CDK7 and CDK9 that phosphorylate the RNA Polymerase Il
C-terminal domain.[3]

» Site-Specific Labeling and Conjugation: Once incorporated into RNA, the C8-amino group
can be specifically targeted with amine-reactive reagents, such as NHS esters or
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isothiocyanates of fluorescent dyes, biotin, or other reporter molecules.[4][5] This enables
the creation of customized RNA probes for use in fluorescence in situ hybridization (FISH),
microarray analysis, and studies of RNA localization and trafficking.

¢ Nucleic Acid-Protein Interaction Studies: Similar to its photoactivatable analogue 8-azido-
ATP, 8-NH2-ATP can be used to introduce modifications that probe the binding sites of RNA-
binding proteins.[6][7][8] The amino group can be used to attach cross-linking agents to map
molecular interactions.

o Therapeutic Research: 8-Amino-adenosine has demonstrated anti-tumor activity by reducing
cellular ATP levels, inhibiting mRNA synthesis, and inducing apoptosis and autophagy in a
p53-independent manner, making it a subject of interest in cancer drug development.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of 8-amino-
adenosine and the conditions for enzymatic incorporation of related analogues.

Table 1: Cellular Effects of 8-Amino-Adenosine in MM.1S Cells

] ] Glucose
Treatment Incubation ATP Level RNA Synthesis .
. . . . Consumption
Concentration Time Reduction Inhibition ]
Reduction
Time-
3 uMm 2-16 h dependent Not specified Not specified
drop
3uM 5h Not specified Not specified ~50%
10 uM 4 h 92% 94% Not specified

Data compiled from studies on multiple myeloma (MM.1S) cell lines.[1][2]

Table 2: Optimized Conditions for In Vitro Transcription with C8-Modified ATP Analogues
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Standard Condition

Modified Condition

Component Purpose
(ATP) (8-N3-ATP)
T7 RNA T7 RNA Enzymatic
Polymerase .
Polymerase Polymerase synthesis of RNA
Standard nucleotide
ATP 0.4-5mM 0 mM (Replaced)
substrate
0.4-1mM
Modified nucleotide
8-NH2-ATP 0mM (Recommended
) substrate
starting)
Standard metal
MgClz 20 mM 2.5mM
cofactor
Enhances
MnCl2 0mM 20-25mM incorporation of C8-
modified NTPs
) 5 mM - Maintain reducing
Reducing Agent 5mM DTT )
mercaptoethanol environment

These conditions are adapted from protocols optimized for 8-azido-ATP (8-N3-ATP), a

structurally similar C8-modified analogue, as they are shown to significantly improve

incorporation efficiency for such modified nucleotides.[6][7]

Visualized Workflows and Mechanisms

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, size="7.6,3",

dpi=72, bgcolor="#FFFFFF"]; node [shape=Dbox, style="filled", fontname="Arial", fontsize=10,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fonthame="Arial", fontsize=9,
color="#5F6368", arrowhead=normal];

subgraph "cluster_prep" { label="Preparation”; style="filled"; color="#F1F3F4"; node
[fillcolor="#FFFFFF"]; Template [label="DNA Template\n(Plasmid or PCR product)"]; NTPs
[label="NTP Mix with\n8-NH2-ATP"]; }
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subgraph "cluster_reaction” { label="Reaction"; style="filled"; color="#F1F3F4"; node
[fillcolor="#4285F4", fontcolor="#FFFFFF"]; IVT [label="In Vitro Transcription\n(T7 RNA
Polymerase, Mn2+)"]; }

subgraph "cluster_purification” { label="Purification & QC"; style="filled"; color="#F1F3F4";
node [fillcolor="#FBBCO05", fontcolor="#202124"]; Purify [label="RNA Purification\n(Precipitation
or Column)"]; QC [label="Quality Control\n(Denaturing PAGE)"]; }

subgraph "cluster_application" { label="Application"; style="filled"; color="#F1F3F4"; node
[fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeling [label="Post-Synthesis Labeling\n(e.g.,
Fluorescent Dye)"]; Assay [label="Downstream Assays\n(Binding, Imaging, etc.)"]; }

Template -> IVT, NTPs -> IVT; IVT -> Purify; Purify -> QC; QC -> Labeling; Labeling -> Assay; }
dddot Caption: General workflow for producing and using 8-NH2-ATP modified RNA.

dot digraph "Mechanism_of_Action" { graph [splines=true, size="7.6,4", dpi=72,
bgcolor="#FFFFFF"]; node [shape=Dbox, style="filled", fontname="Arial", fontsize=10]; edge
[fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_cell" { label="Cellular Environment"; style="filled"; color="#F1F3F4"; Ado
[label="8-Amino-Adenosine\n(Prodrug)", fillcolor="#FFFFFF", fontcolor="#202124"];
ATP_analog [label="8-NH2-ATP\n(Active Metabolite)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Ado -> ATP_analog [label="Metabolized"]; }

subgraph "cluster_transcription” { label="Transcription Inhibition Mechanisms"; style="filled";
color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compete [label="Competes
with endogenous ATP"]; Incorp [label="Incorporation into nascent RNA"]; Terminate
[label="Causes transcription termination"]; Inhibit_CDK [label="Inhibits Pol II
CTD\nPhosphorylation (CDK7/9)"];

ATP_analog -> Compete [color="#EA4335"]; ATP_analog -> Incorp [color="#EA4335"];
ATP_analog -> Inhibit_CDK [color="#EA4335"]; } dddot Caption: Multiple mechanisms of
transcription inhibition by 8-NH2-ATP.
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dot digraph "Signaling_Pathway" { graph [splines=true, size="6,4", dpi=72,
bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge
[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_pathway" { label="Akt/mTOR Signaling"; style="filled"; color="#F1F3F4";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt"]; mTOR [label="mTOR"];
Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"],
Akt -> mTOR; mTOR -> Proliferation; }

Inhibitor [label="8-Amino-Adenosine", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; Inhibitor ->
MTOR [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks"]; } dddot Caption:
Inhibition of the Akt/mTOR signaling pathway by 8-amino-adenosine.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 8-NH2-AMP into RNA
This protocol describes the synthesis of RNA containing 8-amino-adenosine monophosphate
(8-NH2-AMP) using T7 RNA polymerase. It is adapted from methods proven effective for the

C8-modified analogue 8-N3-ATP, which requires manganese (Mn2*) to achieve efficient
incorporation.[6][7]

Materials and Reagents:

Linearized plasmid DNA or PCR product with a T7 promoter (1 pg/uL)

e 8-NH2-ATP (10 mM stock)

e NTP solution (10 mM each of CTP, GTP, UTP)

e T7 RNA Polymerase (e.g., 50 U/uL)

¢ 5x Transcription Buffer (e.g., 200 mM Tris-HCI pH 7.9, 30 mM MgClz, 50 mM DTT, 10 mM
Spermidine) - Note: This is a standard buffer; it will be modified.
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e MnClz (50 mM stock)

e RNase Inhibitor (e.g., 40 U/uL)

e DNase |, RNase-free (e.g., 1 U/uL)

* Nuclease-free water

o Stop Buffer (e.g., 8 M urea, 50 mM EDTA, loading dye)
e Phenol:Chloroform:lsoamyl Alcohol (25:24:1)

e 100% Ethanol and 70% Ethanol

3 M Sodium Acetate, pH 5.2
Procedure:

e Reaction Setup: In a nuclease-free microfuge tube on ice, combine the following reagents in
order. Note: Reactions involving 8-NH2-ATP should be performed with care, and standard
laboratory safety procedures should be followed.

Reagent Volume (for 20 pL rxn) Final Concentration
Nuclease-free water Up to 20 uL

5x Transcription Buffer 4 uL 1x (40 mM Tris, etc.)
10 mM CTP, GTP, UTP mix 2 uL 1 mM each

10 mM 8-NH2-ATP 2 uL 1 mM

DNA Template 1puL 1 g

50 mM MnCl2 1L 2.5 mM

RNase Inhibitor 0.5 puL 20 units

T7 RNA Polymerase 1pL 50 units
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Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at
37°C for 2-4 hours.

DNA Template Removal: Add 1 pL of RNase-free DNase | to the reaction mixture. Incubate
at 37°C for 15-20 minutes.

RNA Purification (Precipitation Method): a. Add 180 pL of nuclease-free water to the reaction
tube to bring the volume to 200 pL. b. Add 200 pL of Phenol:Chloroform:Isoamyl alcohol,
vortex vigorously for 30 seconds, and centrifuge at >12,000 x g for 5 minutes at 4°C. c.
Carefully transfer the upper aqueous phase to a new tube. d. Add 20 pL of 3 M Sodium
Acetate (pH 5.2) and 500 pL of ice-cold 100% ethanol. e. Precipitate at -20°C for at least 1
hour or at -80°C for 30 minutes. f. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet
the RNA. g. Carefully discard the supernatant. Wash the pellet with 500 pL of cold 70%
ethanol and centrifuge again for 5 minutes. h. Remove the supernatant and air-dry the pellet
for 5-10 minutes. Do not over-dry. i. Resuspend the purified RNA in an appropriate volume of
nuclease-free water.

Analysis: a. Mix a small aliquot of the RNA with an equal volume of Stop Buffer. b. Heat at
95°C for 5 minutes and snap-cool on ice. c. Analyze the RNA product on a denaturing
polyacrylamide/urea gel (PAGE) followed by visualization with an appropriate stain (e.qg.,
SYBR Gold) to confirm the size and purity of the transcript.

Protocol 2: Post-Synthesis Fluorescent Labeling of 8-NH2-RNA

This protocol provides a general guideline for labeling the incorporated amino groups with an

amine-reactive fluorescent dye.

Materials and Reagents:

Purified 8-NH2-RNA (from Protocol 1)

Amine-reactive dye (e.g., Alexa Fluor™ NHS Ester), dissolved in anhydrous DMSO

Labeling Buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5)

Nuclease-free water
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e Ethanol and 3 M Sodium Acetate for purification
Procedure:

e Labeling Reaction: a. In a microfuge tube, dissolve the purified 8-NH2-RNA in the labeling
buffer to a final concentration of 1-5 mg/mL. b. Add a 10- to 20-fold molar excess of the
reactive dye (from DMSO stock) to the RNA solution. The final concentration of DMSO
should not exceed 10% of the total reaction volume. c. Mix gently and incubate for 1-2 hours
at room temperature in the dark.

 Purification of Labeled RNA: a. Remove the unreacted free dye by ethanol precipitation. Add
0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. b. Precipitate at
-20°C for at least 1 hour. c. Pellet the labeled RNA by centrifugation as described in Protocol
1 (Step 4f-g). d. Repeat the precipitation step (dissolving the pellet in water and re-
precipitating) 2-3 times to ensure complete removal of the free dye. e. Resuspend the final
pellet in nuclease-free water.

o Characterization: a. Determine the concentration and labeling efficiency by measuring the
absorbance of the RNA at 260 nm and the absorbance of the dye at its specific maximum
wavelength. b. Confirm successful labeling by running the sample on a denaturing PAGE gel
and visualizing it using a fluorescence scanner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Incorporating 8-NH2-ATP into
Nucleic Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936676#incorporating-8-nh2-atp-into-nucleic-
acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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